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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of CC260, a potent and selective

chemical probe for Phosphatidylinositol 5-Phosphate 4-Kinase alpha (PI5P4Kα) and beta

(PI5P4Kβ). This document details its mechanism of action, selectivity profile, cellular effects,

and key experimental protocols, serving as a critical resource for scientists investigating

phosphoinositide signaling pathways and their therapeutic potential.

Introduction to PI5P4K and the Role of Chemical
Probes
The Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) family, comprising isoforms α, β, and

γ, are crucial enzymes in phosphoinositide metabolism.[1] They catalyze the conversion of

phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2),

two important lipid second messengers involved in a myriad of cellular processes.[1][2]

Dysregulation of PI5P4K activity has been implicated in cancer, metabolic disorders, and

immunological diseases.[1][2][3]

Understanding the precise biological roles of each PI5P4K isoform requires highly specific

tools. Chemical probes—small molecules that potently and selectively modulate a protein's

function—are indispensable for dissecting complex signaling networks. CC260 has emerged as

a valuable tool for studying the functions of PI5P4Kα and PI5P4Kβ.[4][5]
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CC260: A Selective Dual Inhibitor of PI5P4Kα/β
CC260 was identified through a high-throughput screen of 5,759 small molecules as a potent,

non-covalent, dual inhibitor of PI5P4Kα and PI5P4Kβ.[6][7] X-ray structure analysis has

revealed that CC260 binds to the ATP-binding site of the kinases, inducing a conformational

change.[2][7] Its selectivity is achieved through a hydrophobic side chain that occupies a

pocket unique to this lipid kinase family, distinguishing it from most protein kinases.[5]

Data Presentation: Quantitative Inhibitory Profile
The inhibitory potency and selectivity of CC260 have been characterized against various lipid

and protein kinases.

Table 1: Inhibitory Activity of CC260 against PI5P4K Isoforms and Other Kinases
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Target Kᵢ (nM) IC₅₀ (nM) Notes

PI5P4Kα 40 40 Potent inhibition.[2][4]

PI5P4Kβ 30 30 Potent inhibition.[2][4]

PI5P4Kγ - 800

Significantly less

active against the γ

isoform.[2]

PIKfyve ~200 ~200
Modest off-target

inhibition.[5][7]

PI3Kδ ~120 -
Modest off-target

inhibition.[5]

PI3Kγ ~200 -
Modest off-target

inhibition.[5]

PI4P5Kα ~5000 -
Little activity against

type I PIPK.[5]

Plk1 >1000 - Weakly inhibits.[4]

RSK2 ~1000 -

Weakly inhibits; 50

times less potent than

BI-D1870.[5]

Table 2: Selectivity Profile of CC260 against a Protein Kinase Panel
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Kinase
% Activity Remaining (at
0.5 µM CC260)

Estimated Kᵢ (nM)

EIF2AK3 50% 250 - 1000

NEK11 66% 250 - 1000

NEK1 67% 250 - 1000

c-MER 67% 250 - 1000

TYRO3 72% 250 - 1000

TNIK 73% 250 - 1000

PLK2 75% 250 - 1000

Data from a panel of 396

protein kinases, indicating high

selectivity for PI5P4K over the

broader protein kinome.[5][8]

Cellular Mechanisms and Signaling Pathways
Modulated by CC260
CC260 treatment perturbs several key signaling pathways, providing insight into the cellular

functions of PI5P4Kα/β.

Disruption of Energy Homeostasis
A primary effect of PI5P4Kα/β inhibition by CC260 is the disruption of cellular energy

metabolism.[5][6] Treatment leads to a reduction in mitochondrial ATP production and an

overall decrease in cellular ATP levels.[5][6] This energy stress results in a ~50% increase in

the AMP/ATP ratio, a critical indicator of cellular energy status.[5] The accumulation of AMP

triggers the activation of AMP-activated protein kinase (AMPK), a master regulator of

metabolism.[5][8] Activated AMPK, in turn, inhibits mTORC1 signaling, a key pathway for cell

growth and proliferation.[6][8] This is observed by decreased phosphorylation of mTORC1

substrates like S6 Kinase (S6K).[5]
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Modulation of the PI3K/Akt Pathway
Interestingly, while mTORC1 is inhibited, CC260 treatment enhances insulin-induced

phosphorylation of Akt at both Thr-308 and Ser-473.[4][5] This seemingly contradictory result—

enhanced Akt activation but suppressed mTORC1 signaling—highlights the complexity of the

pathways.[5] The enhancement of Akt phosphorylation may be linked to the scaffolding function

of PI5P4K, which can negatively regulate PI3K signaling.[2] Inhibition of PI5P4K may therefore

release this suppression.

Selective Toxicity in p53-Null Cancer Cells
A significant finding is that pharmacological inhibition of PI5P4Kα/β with CC260 selectively kills

p53-null tumor cells.[5][6] This synthetic lethal interaction suggests that cancer cells lacking

functional p53 are particularly vulnerable to the metabolic stress induced by PI5P4K inhibition.

[5] This finding is consistent with genetic studies showing that PI5P4Kα/β are essential for

tumor development in mice with germline p53 deletion.[5]

Intersection with the Hippo Signaling Pathway
Emerging research reveals a connection between PI5P4K and the Hippo signaling pathway, a

critical regulator of organ size and a pathway frequently dysregulated in cancer.[9][10] The core

Hippo pathway kinases, MST1/2, can phosphorylate and inhibit PI5P4K activity.[11][12]

Conversely, PI5P4K activity can modulate the Hippo pathway by regulating the interaction

between MOB1 and LATS kinases, ultimately affecting the activity of the transcriptional co-

activator YAP.[9][11] Reduced PI5P4K activity is linked to decreased YAP activity, which is a

biomarker for aggressive tumors.[10]
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Caption: Signaling pathways modulated by the PI5P4K inhibitor CC260.
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Caption: Intersection of PI5P4K and Hippo signaling pathways.

Experimental Protocols
Detailed methodologies are crucial for the successful application of CC260 as a chemical

probe.

In Vitro PI5P4K Kinase Assay (ADP-Glo™)
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This assay quantifies kinase activity by measuring the amount of ADP produced during the

kinase reaction.

Materials:

Recombinant human PI5P4Kα or PI5P4Kβ

PI5P substrate (in liposome form)

ATP and GTP

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

CC260 (or other inhibitors) dissolved in DMSO

ADP-Glo™ Kinase Assay Kit (Promega)

White, opaque 96- or 384-well plates

Procedure:

Compound Plating: Prepare serial dilutions of CC260 in DMSO. Add 1 µL of each dilution to

the assay plate wells. Include DMSO-only controls.

Kinase Reaction Mixture: Prepare a master mix containing kinase buffer, PI5P4K enzyme,

and PI5P substrate.

Initiate Reaction: Add the kinase reaction mixture to the wells. Initiate the kinase reaction by

adding a solution of ATP (e.g., 20 µM final concentration).

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

ADP-Glo™ Reagent: Stop the kinase reaction and deplete the remaining ATP by adding

ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and

introduce luciferase/luciferin to produce a luminescent signal. Incubate for 30-60 minutes at

room temperature.
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Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to

the ADP concentration and thus the kinase activity.

Analysis: Normalize the data to controls and plot the percent inhibition versus inhibitor

concentration to determine the IC₅₀ value.

Caption: Workflow for an in vitro ADP-Glo kinase assay.

Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to verify direct target engagement of a compound in a cellular

environment.[13] The principle is that ligand binding stabilizes the target protein, increasing its

melting temperature.[14]

Materials:

Cell line of interest (e.g., BT474 breast cancer cells)

Complete cell culture medium

CC260 dissolved in DMSO

Phosphate-Buffered Saline (PBS)

Lysis buffer with protease and phosphatase inhibitors

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

Thermocycler or heating blocks

High-speed centrifuge

SDS-PAGE and Western blotting reagents

Primary antibody against PI5P4Kα or PI5P4Kβ

Loading control antibody (e.g., β-actin)

HRP-conjugated secondary antibody and chemiluminescent substrate
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Procedure:

Cell Treatment: Culture cells to ~80% confluency. Treat cells with various concentrations of

CC260 or DMSO vehicle for a defined period (e.g., 1-2 hours) at 37°C.

Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a small volume of

PBS with inhibitors. Aliquot the cell suspension into PCR tubes.

Heat Challenge: Heat the aliquots across a range of temperatures (e.g., 40°C to 65°C) for 3

minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control.

Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water

bath).

Separation of Soluble Fraction: Separate the soluble protein fraction from the aggregated,

denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

Western Blot Analysis: Carefully collect the supernatant. Determine protein concentration,

normalize samples, and analyze by SDS-PAGE and Western blotting for the target protein

(PI5P4K) and a loading control.

Data Analysis: Quantify the band intensities. Plot the normalized amount of soluble PI5P4K

as a function of temperature for each CC260 concentration. A shift in the melting curve to

higher temperatures indicates target stabilization and engagement.
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Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Immunofluorescence (IF) Staining
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IF can be used to visualize downstream consequences of PI5P4K inhibition, such as changes

in the localization of signaling proteins (e.g., nuclear translocation of transcription factors) or

cellular morphology.

Materials:

Cells cultured on glass coverslips

CC260

PBS

Fixative (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS)

Blocking buffer (e.g., 1% BSA or 10% normal goat serum in PBST)

Diluted primary antibody in blocking buffer

Diluted fluorophore-conjugated secondary antibody in blocking buffer

Nuclear counterstain (e.g., DAPI)

Mounting medium

Procedure:

Cell Culture and Treatment: Seed cells on sterile glass coverslips in a multi-well plate. Allow

them to adhere and grow. Treat with CC260 or DMSO for the desired time.

Fixation: Rinse cells briefly with PBS. Fix with 4% paraformaldehyde for 10-15 minutes at

room temperature.

Wash: Wash three times with PBS for 5 minutes each.

Permeabilization: If the target protein is intracellular, incubate with permeabilization buffer for

10 minutes. Wash three times with PBS.
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Blocking: Block non-specific antibody binding by incubating with blocking buffer for 30-60

minutes at room temperature.

Primary Antibody Incubation: Incubate with the primary antibody at the appropriate dilution

for 1 hour at room temperature or overnight at 4°C.

Wash: Wash three times with PBS (or PBST) for 5 minutes each.

Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary

antibody for 1 hour at room temperature, protected from light.

Wash: Wash three times with PBS, protected from light.

Counterstain and Mount: Incubate with a nuclear counterstain like DAPI, if desired. Rinse

briefly. Mount the coverslip onto a microscope slide using mounting medium.

Imaging: Allow the mounting medium to cure. Visualize the staining using a fluorescence

microscope.
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Caption: A standard workflow for immunofluorescence staining.

Conclusion and Future Directions
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CC260 is a highly valuable chemical probe for the functional interrogation of PI5P4Kα and

PI5P4Kβ. Its high potency and selectivity against the broader protein kinome allow for confident

dissection of cellular pathways regulated by these lipid kinases.[5] Studies using CC260 have

been instrumental in linking PI5P4Kα/β to cellular energy homeostasis, mTORC1 signaling,

and the survival of p53-deficient cancer cells.[5][6]

While CC260 is a powerful tool, researchers should remain aware of its modest off-target

activity against PIKfyve and the PI3K isoforms δ and γ, which may need to be considered when

interpreting results in specific cellular contexts.[5] Future medicinal chemistry efforts may focus

on optimizing the lead structure of CC260 to further improve its selectivity profile and

pharmacokinetic properties, paving the way for in vivo studies and potentially the development

of novel therapeutics targeting metabolic vulnerabilities in cancer and other diseases.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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